molecular formula C10H13NO2 B1615669 N-(3-hydroxyphenyl)butanamide CAS No. 21556-79-6

N-(3-hydroxyphenyl)butanamide

Cat. No.: B1615669
CAS No.: 21556-79-6
M. Wt: 179.22 g/mol
InChI Key: FMRBYRAQTPTELH-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)butanamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Potential

N-(3-hydroxyphenyl)butanamide and its derivatives, such as 3-N-Butylphthalide (NBP), exhibit significant neuroprotective effects. Research has highlighted NBP's ability to promote improved outcomes after stroke and exert actions across multiple targets, including oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation. These effects are not limited to stroke management but extend to various neurological disorders, underscoring the compound's potential as a game-changer in therapeutic approaches for neurological conditions (Abdoulaye & Guo, 2016).

Antimicrobial Activity

Eugenol, a hydroxyphenyl propene which shares structural similarities with this compound, has demonstrated broad-spectrum antimicrobial activity against a range of microorganisms, including those responsible for infectious diseases, oral cavity diseases, and food-borne pathogens. This includes effectiveness against both planktonic and sessile cells, highlighting the potential of such compounds in addressing antimicrobial resistance and infection control (Marchese et al., 2017).

Antioxidant Activity

Hydroxycinnamic acids (HCAs), which include compounds structurally related to this compound, are known for their antioxidant properties. Structure-activity relationship studies have shown the importance of certain structural features, such as the presence of an unsaturated bond and hydroxy groups, for their antioxidant activity. These compounds play a crucial role in managing oxidative stress-related diseases, suggesting the relevance of this compound derivatives in similar applications (Razzaghi-Asl et al., 2013).

Biomedical Applications of Hydroxyapatite

While not directly related to this compound, hydroxyapatite, a calcium apatite, shares the common theme of bioactive and biocompatible properties with potential this compound applications. Hydroxyapatite's use in bone tissue regeneration, drug carriers, and various biomedical fields indicates the broad potential of bioactive compounds in medical applications, suggesting a similar scope for this compound in future research (Haider et al., 2017).

Properties

IUPAC Name

N-(3-hydroxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-4-10(13)11-8-5-3-6-9(12)7-8/h3,5-7,12H,2,4H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRBYRAQTPTELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175891
Record name Butyranilide, 3'-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21556-79-6
Record name Butyranilide, 3'-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021556796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyranilide, 3'-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-aminophenol (550 mg; 5 mmol) is added to a solution of butyric acid (1.4 mL; 15 mmol) in DCM (20 mL) at room temperature and stirred vigorously. To this solution DCC (2.48 g; 12 mmol) is added followed by DMAP (24 mg) and the contents stirred overnight at room temperature. The reaction mixture is then filtered and washed with DCM. The filtrate is concentrated and redissolved in methanol, added with 10% aqueous sodium bicarbonate solution and stirred vigorously until diacylated byproduct disappeared (as detected by LC-MS) to yield 3-butyramidophenol as the only product. The product was used for further transformation without further purification.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.48 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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